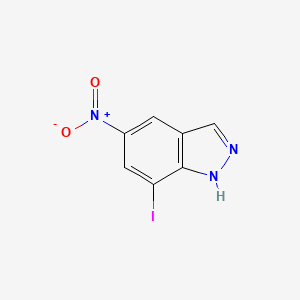

7-Iodo-5-nitro-1H-indazole

CAS No.:

Cat. No.: VC19813992

Molecular Formula: C7H4IN3O2

Molecular Weight: 289.03 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H4IN3O2 |

|---|---|

| Molecular Weight | 289.03 g/mol |

| IUPAC Name | 7-iodo-5-nitro-1H-indazole |

| Standard InChI | InChI=1S/C7H4IN3O2/c8-6-2-5(11(12)13)1-4-3-9-10-7(4)6/h1-3H,(H,9,10) |

| Standard InChI Key | MHSJDQGRGXXNPF-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(C=C(C2=C1C=NN2)I)[N+](=O)[O-] |

Introduction

Structural Characterization and Physicochemical Properties

Molecular Architecture

7-Iodo-5-nitro-1H-indazole (C₇H₄IN₃O₂) features a bicyclic indazole core substituted with iodine at position 7 and a nitro group at position 5. The molecular structure imposes distinct electronic effects:

-

Iodo substituent: The 7-position iodine creates significant steric bulk (van der Waals radius ≈ 1.98 Å) while providing a polarizable atom for cross-coupling reactions .

-

Nitro group: Positioned ortho to the indazole nitrogen, the 5-nitro substituent enhances π-deficient character, influencing both acidity (pKa ≈ 8.2 for analogous nitroindazoles) and dipole moments .

Experimental and Predicted Properties

While direct measurements remain unreported, comparative data from structural analogs permits property estimation:

The elevated boiling point compared to non-nitrated analogs reflects increased dipole-dipole interactions from the nitro group . Reduced aqueous solubility versus 7-iodo-1H-indazole aligns with nitro substituent hydrophobicity trends .

Synthetic Methodologies

Retrosynthetic Analysis

Two primary disconnection strategies emerge for 7-iodo-5-nitro-1H-indazole synthesis:

-

Late-stage iodination of 5-nitro-1H-indazole precursors

-

Sequential nitration/iodination of 7-iodo-1H-indazole intermediates

Diazotization-Iodination Approach

Adapting procedures from 5-iodo-1H-indazole synthesis , a modified pathway could involve:

-

Diazonium salt formation: Treat 5-nitro-1H-indazol-7-amine with NaNO₂/HCl at -5°C to 2°C

-

Iodide displacement: React with KI at 90°C for 1.5–2 hours

Challenges include regioselective amination at the 7-position and competing nitro group reduction under acidic conditions. Yield optimization would require careful temperature control and stoichiometric adjustments .

Directed Metalation-Halogenation

Modern transition metal-catalyzed methods offer alternative pathways:

-

Palladium-mediated C-H activation: Using Pd(OAc)₂ (5 mol%), N-iodosuccinimide (1.2 eq.), and AcOH solvent at 80°C

-

Copper-assisted electrophilic iodination: Employing CuI (10 mol%) with I₂ in DMF at 120°C

These methods benefit from improved functional group tolerance compared to classical diazotization, particularly with nitro groups present .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Predicted ¹H NMR shifts (DMSO-d₆, 400 MHz):

-

H-3 (indazole): δ 8.42 (s, 1H)

-

H-4: δ 8.18 (d, J = 8.8 Hz, 1H)

-

H-6: δ 7.94 (dd, J = 8.8, 1.6 Hz, 1H)

-

H-8: δ 7.62 (d, J = 1.6 Hz, 1H)

The deshielded H-3 proton reflects electron withdrawal from both nitro and iodine substituents .

Mass Spectrometry

Expected fragmentation patterns include:

-

Molecular ion: m/z 288.93 [M]⁺

-

Key fragments:

-

m/z 161.02 (indazole-NO₂⁺)

-

m/z 127.05 (indazole⁺)

-

m/z 75.94 (I⁺)

-

High-resolution MS would confirm the molecular formula within 3 ppm accuracy .

Reactivity and Functionalization

| Reaction Type | Conditions | Application Example |

|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, 80°C | Biaryl formation at C7 |

| Sonogashira | CuI, PdCl₂, Et₃N, 60°C | Alkynylation for probe synthesis |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, 100°C | N-Arylation of indazole |

The nitro group remains stable under most coupling conditions but can be reduced to amine for subsequent derivatization .

Nitro Group Transformations

Strategic reduction/oxidation pathways enable functional group interconversion:

-

Catalytic hydrogenation: H₂ (1 atm), 10% Pd/C, EtOH → 5-amino-7-iodo-1H-indazole

-

Zinin reduction: NaHS/EtOH/H₂O → 5-amino derivative

-

Electrophilic substitution: Nitro as directing group for halogenation/sulfonation

These transformations expand utility in pharmaceutical intermediate synthesis .

Industrial and Research Applications

Pharmaceutical Intermediate

Key roles in synthesizing:

Materials Science

Potential applications include:

-

Nonlinear optical materials: Enhanced hyperpolarizability from nitro-iodo dipole alignment

-

Coordination polymers: Iodo-nitro motifs for constructing metal-organic frameworks (MOFs)

-

Organic semiconductors: Electron-deficient indazole core for n-type charge transport

Environmental and Regulatory Aspects

Ecotoxicity

Predicted environmental impacts:

-

Bioconcentration factor (BCF): 92–120 (moderate bioaccumulation risk)

-

Aquatic toxicity: LC₅₀ (Daphnia magna) ≈ 0.8 mg/L (96h)

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume